Product packaging for Pyrazole, 3,5-dimethyl-1-nicotinoyl-(Cat. No.:CAS No. 17605-86-6)

Pyrazole, 3,5-dimethyl-1-nicotinoyl-

Cat. No.: B101071
CAS No.: 17605-86-6
M. Wt: 201.22 g/mol
InChI Key: NWMWQSWQZUSDIO-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of physical and chemical properties that have made it a cornerstone in heterocyclic chemistry. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. researchgate.netnih.gov

The pyrazole nucleus is a crucial component in numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. The widespread biological significance of pyrazole derivatives includes anti-inflammatory, antimicrobial, analgesic, and anticancer properties. researchgate.net The structural versatility of the pyrazole ring allows for substitutions at various positions, which significantly impacts its chemical and biological properties. nih.gov Its aromatic character allows it to participate in electrophilic substitution reactions, while certain positions are susceptible to nucleophilic attack, making it a versatile building block for more complex molecules. nih.gov

Overview of N-Acylpyrazoles as Key Synthons in Organic Synthesis

N-acylpyrazoles are a class of pyrazole derivatives where an acyl group is attached to one of the ring's nitrogen atoms. These compounds are highly valuable as "synthons"—a term in retrosynthetic analysis representing a structural unit within a molecule that can be formed or assembled by known synthetic operations. youtube.com The presence of the acyl group, attached to the pyrazole nitrogen, makes the carbonyl carbon highly electrophilic and an excellent acylating agent.

This reactivity makes N-acylpyrazoles effective intermediates in a variety of organic transformations. For instance, they have been successfully employed in the synthesis of secondary amides through reductive cross-coupling reactions with nitroarenes. rsc.org The synthesis of N-acylpyrazoles can be achieved through several methods, including the direct acylation of a pyrazole ring with acid chlorides or through cyclocondensation reactions involving carbohydrazide (B1668358) derivatives and 1,3-dicarbonyl compounds. ontosight.ainih.gov Research into green chemistry approaches has also identified eco-friendly methods for their synthesis, such as using ball mills or microwave catalysis, highlighting their continued relevance and adaptability in modern synthesis. nih.gov

Integration of Nicotinoyl Moiety in Advanced Chemical Structures

The nicotinoyl moiety is a functional group derived from nicotinic acid, also known as niacin or vitamin B3. ontosight.ainih.gov As a fundamental component of the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), nicotinic acid and its derivatives play a central role in cellular metabolism and redox reactions. ontosight.ai The incorporation of the nicotinoyl group into larger molecules is a common strategy in medicinal chemistry to impart or enhance biological activity. researchgate.net

The pyridine (B92270) ring within the nicotinoyl structure can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets like enzymes and receptors. wepub.org Numerous compounds containing the nicotinoyl group have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and antihyperlipidemic activities. nih.govresearchgate.net For example, new pyrazole derivatives incorporating a nicotinic acid hydrazide have been synthesized and evaluated for their ability to lower cholesterol and triglyceride levels. nih.gov This demonstrates the value of the nicotinoyl moiety as a pharmacologically active component in the design of new therapeutic agents.

Research Rationale and Academic Focus on Pyrazole, 3,5-dimethyl-1-nicotinoyl-

The academic focus on Pyrazole, 3,5-dimethyl-1-nicotinoyl- stems from a rational drug design approach that combines three distinct structural elements: the stable and biologically active pyrazole core, two methyl groups that can influence solubility and steric interactions, and the pharmacologically significant nicotinoyl moiety. ontosight.ai The structure consists of a 3,5-dimethylpyrazole (B48361) ring connected to a nicotinoyl group at the 1-position. ontosight.ai

The research rationale is based on the principle of molecular hybridization, where known bioactive scaffolds are chemically linked to create a new molecule with potentially synergistic or novel properties. The 3,5-dimethylpyrazole portion provides a robust and versatile chemical framework known for a wide array of biological effects. researchgate.net The nicotinoyl group, derived from vitamin B3, is integrated to potentially confer its own biological activities related to metabolism or to act as a specific binding element for biological targets. ontosight.ai

The synthesis of this specific compound can be conceptually approached through the reaction of 3,5-dimethylpyrazole with nicotinoyl chloride in the presence of a base. ontosight.ai The study of Pyrazole, 3,5-dimethyl-1-nicotinoyl- allows researchers to explore the chemical and biological consequences of this specific structural combination, contributing to the broader understanding of structure-activity relationships in heterocyclic chemistry.

Interactive Data Table: Core Structural Components

Below is a summary of the key characteristics of the constituent parts of Pyrazole, 3,5-dimethyl-1-nicotinoyl-.

ComponentClassKey Chemical FeaturesSignificance in Synthesis/Medicinal Chemistry
Pyrazole Heterocyclic Aromatic CompoundFive-membered ring with two adjacent nitrogen atoms; capable of hydrogen bonding; participates in electrophilic and nucleophilic substitutions. nih.govConsidered a "privileged scaffold" due to its wide range of biological activities (e.g., anti-inflammatory, anticancer). researchgate.netnih.gov
N-Acylpyrazole Activated Amide / Acylating AgentThe pyrazole ring acts as an excellent leaving group, making the acyl carbon highly reactive toward nucleophiles.A key "synthon" used for acylation reactions, particularly in the synthesis of amides and esters. rsc.org
Nicotinoyl Moiety Pyridine DerivativeA pyridine ring substituted with a carbonyl group; derived from nicotinic acid (Vitamin B3). nih.govContributes to biological activity through metabolic roles and receptor binding; used to design compounds with antimicrobial and antihyperlipidemic properties. ontosight.ainih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B101071 Pyrazole, 3,5-dimethyl-1-nicotinoyl- CAS No. 17605-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17605-86-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11(15)10-4-3-5-12-7-10/h3-7H,1-2H3

InChI Key

NWMWQSWQZUSDIO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN=CC=C2)C

Other CAS No.

17605-86-6

Synonyms

3,5-Dimethyl-1-nicotinoyl-1H-pyrazole

Origin of Product

United States

Synthetic Methodologies and Strategic Advancements for Pyrazole, 3,5 Dimethyl 1 Nicotinoyl

Precursor Synthesis: Methods for 3,5-Dimethylpyrazole (B48361) Derivation

The foundational step in synthesizing the target compound is the efficient production of its pyrazole (B372694) precursor, 3,5-dimethylpyrazole. This is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) source.

Cyclocondensation Reactions of 1,3-Diketones with Hydrazine Hydrate (B1144303)

The most direct and widely used method for synthesizing 3,5-dimethylpyrazole is the Knorr pyrazole synthesis, which involves the condensation of acetylacetone (B45752) (a symmetrical 1,3-diketone) with hydrazine hydrate. wikipedia.org This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

The reaction is typically carried out in a suitable solvent, with various conditions reported to optimize yield and purity. orgsyn.org Early procedures often utilized ethanol (B145695) as the solvent. patsnap.com However, advancements have led to more efficient and environmentally benign protocols. For instance, using water as a solvent with an acid catalyst, such as glacial acetic acid, has been shown to produce high yields (>90%) and high purity (>99%) of 3,5-dimethylpyrazole, while avoiding the production of inorganic salt byproducts. patsnap.comgoogle.com The reaction temperature can be controlled, often kept below 50°C during the addition of hydrazine hydrate to manage the exothermic nature of the reaction. orgsyn.orggoogle.com

ReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Acetylacetone, Hydrazine HydrateGlacial Acetic Acid / Water< 50> 90 google.com, patsnap.com
Acetylacetone, Hydrazine SulfateAqueous Alkali1577–81 orgsyn.org
Acetylacetone, Hydrazine HydrateEthanolRefluxNot specified patsnap.com

Regioselective Preparations of Substituted Pyrazole Cores

While the synthesis of 3,5-dimethylpyrazole from the symmetrical acetylacetone is straightforward, the cyclocondensation of unsymmetrical 1,3-diketones with hydrazine derivatives often poses a significant challenge regarding regioselectivity, leading to the formation of isomeric pyrazole products. thieme-connect.comnih.gov The separation of these regioisomers can be difficult and often results in a substantial decrease in the isolated yield of the desired product. thieme-connect.com

To address this, significant research has focused on developing highly regioselective protocols. A key strategic advancement involves the choice of solvent. It has been found that aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), provide vastly improved regioselectivity compared to traditional polar protic solvents like ethanol or acetic acid, especially when combined with an acid catalyst. nih.gov This improved control is crucial for the synthesis of specifically substituted pyrazoles, although for the synthesis of the symmetrical 3,5-dimethylpyrazole core, these considerations are less critical. Nevertheless, understanding these principles is vital for the broader field of pyrazole synthesis.

N-Acylation Protocols for Introducing the Nicotinoyl Moiety

Once the 3,5-dimethylpyrazole precursor is obtained, the final step is the introduction of the nicotinoyl group onto one of the ring nitrogen atoms. This is an N-acylation reaction, for which several effective protocols have been developed.

Reaction with Nicotinoyl Chloride: Base-Promoted and Catalyst-Assisted Approaches

The most conventional method for N-acylation is the reaction of 3,5-dimethylpyrazole with a pre-formed acyl chloride, in this case, nicotinoyl chloride. nih.gov This reaction is typically performed in the presence of a base, which serves a dual purpose: to deprotonate the pyrazole's N-H, increasing its nucleophilicity, and to scavenge the hydrochloric acid byproduct generated during the reaction.

Pyridine (B92270) is a commonly used base and can also serve as the solvent. google.com The reaction involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of nicotinoyl chloride, followed by the elimination of the chloride ion. The use of a base is critical for driving the reaction to completion.

General Reaction Scheme: 3,5-Dimethylpyrazole + Nicotinoyl Chloride --(Base)--> Pyrazole, 3,5-dimethyl-1-nicotinoyl- + Base-HCl

One-Pot Acylation Using Nicotinic Acid and Activating Agents (e.g., Thionyl Chloride)

To streamline the synthetic process and avoid handling the often moisture-sensitive nicotinoyl chloride, a one-pot procedure can be employed. This method begins with nicotinic acid, which is converted in situ to its more reactive acyl chloride derivative using an activating agent. google.com Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the carboxylic acid into nicotinoyl chloride. google.com

Following the activation step, 3,5-dimethylpyrazole is added directly to the reaction mixture without isolating the intermediate acyl chloride. The pyrazole then reacts as described in the previous section to yield the final N-acylated product. This approach is efficient as it reduces the number of separate reaction and purification steps. rsc.orgresearchgate.net

Acylhydrazide-Mediated Routes to N-Acylpyrazoles

An alternative and elegant strategy for the direct synthesis of N-acylpyrazoles involves the cyclocondensation of a 1,3-diketone with an acylhydrazide. nih.gov In this route, acetylacetone is reacted directly with nicotinic acid hydrazide (also known as isonicotinohydrazide). nih.gov

This reaction is analogous to the Knorr synthesis but uses an acylhydrazide instead of hydrazine hydrate. nih.gov The reaction typically requires acid catalysis and can be conducted under various conditions, including conventional heating or green chemistry approaches such as microwave irradiation or ball milling, which can offer advantages in terms of reaction time and environmental impact. nih.gov This method constructs the pyrazole ring and introduces the N-acyl group in a single synthetic operation, representing a highly convergent approach to the target molecule.

MethodStarting MaterialsKey ReagentsAdvantages
Base-Promoted Acylation 3,5-Dimethylpyrazole, Nicotinoyl ChloridePyridine or other baseStraightforward, uses pre-formed reagents
One-Pot Acylation 3,5-Dimethylpyrazole, Nicotinic AcidThionyl ChlorideAvoids isolation of reactive acyl chloride
Acylhydrazide Route Acetylacetone, Nicotinic Acid HydrazideAcid catalystConvergent, one-step ring formation and acylation

Stereochemical and Regiochemical Control in N-Acylpyrazole Formation

The precise control of stereochemistry and regiochemistry is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of complex molecules with specific three-dimensional arrangements. In the formation of N-acylpyrazoles, such as Pyrazole, 3,5-dimethyl-1-nicotinoyl-, these principles are critical for influencing the compound's properties and reactivity.

Influence of Steric Factors on Isomer Distribution and Thermodynamic Stability

The substitution pattern on the pyrazole ring significantly influences the regioselectivity of N-acylation. In the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, leading to a single N-acylated product. However, for unsymmetrically substituted pyrazoles, a mixture of isomers can be formed. The distribution of these isomers is often governed by steric hindrance. Acylating agents will preferentially react with the less sterically hindered nitrogen atom.

The thermodynamic stability of pyrazole isomers can also be a determining factor in the final product distribution, particularly under conditions that allow for equilibrium. Factors such as conjugation and steric strain between substituents can affect the relative energies of the isomers. researchgate.net For instance, in highly nitrated pyrazole isomers, differences in physicochemical properties like density, enthalpy of formation, and decomposition temperature are observed, highlighting the impact of isomeric structure on stability. nih.gov While cis-isomers of some carboxylic acids may prevent association processes, trans-isomers can facilitate the formation of more stable dimers or polymers. researchgate.net

Diastereoselective Aldol (B89426) Reactions of 1-Acyl-3,5-dimethylpyrazoles

1-Acyl-3,5-dimethylpyrazoles can serve as prochiral substrates in various asymmetric reactions, including aldol reactions, which are fundamental carbon-carbon bond-forming processes. researchgate.net The stereochemical outcome of these reactions can be controlled by the choice of reagents and reaction conditions.

The aldol reaction of 1-acyl-3,5-dimethylpyrazoles can be kinetically controlled to produce syn-aldol products with high stereoselectivity through the formation of a lithium enolate intermediate using lithium diisopropylamide (LDA). researchgate.net Conversely, the use of diisopropylethylamine (DIEA) in the presence of magnesium bromide (MgBr₂) can lead to the thermodynamically controlled formation of anti-aldol products. researchgate.net The Zimmerman-Traxler model is often invoked to explain the stereoselectivity of metal-enolate-based aldol reactions, proposing a chair-like, six-membered transition state. harvard.edu The geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol adduct. harvard.edu

Chiral auxiliaries attached to the acyl group can induce high levels of diastereoselectivity. For example, using a chiral auxiliary like 3-phenyl-l-menthopyrazole in the formation of syn-aldol products has been shown to achieve diastereoselectivity of up to 81% diastereomeric excess (de). researchgate.net

Alpha-Alkylation and Alpha-Acylation Strategies via Lithium Enolates

The α-carbon of 1-acyl-3,5-dimethylpyrazoles can be functionalized through alkylation and acylation reactions involving the corresponding enolate. The formation of a lithium enolate, typically using a strong, non-nucleophilic base like LDA, is a common strategy. libretexts.org This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org

The success of α-alkylation is dependent on the nature of the alkylating agent, with primary and secondary alkyl halides being preferred to avoid competing elimination reactions. libretexts.org The complete formation of the enolate is crucial to prevent side reactions, such as the nucleophilic addition of the enolate to the starting carbonyl compound. libretexts.org

Similar to alkylation, α-acylation can be achieved by reacting the lithium enolate with an acylating agent. These strategies provide a powerful means to elaborate the structure of 1-acyl-3,5-dimethylpyrazoles, introducing new functional groups and creating more complex molecular architectures. The stereoselectivity of these reactions can often be controlled through the use of chiral auxiliaries or by carefully selecting reaction conditions. nih.gov

Green Chemistry Principles Applied to Pyrazole and N-Acylpyrazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrazoles and their N-acyl derivatives has benefited from the application of these principles, leading to more environmentally benign and efficient methodologies. researchgate.netbenthamdirect.com

Eco-Friendly and Catalyst-Free Condensation Reactions

Traditional methods for pyrazole synthesis often involve harsh reaction conditions, hazardous solvents, and catalysts that can be difficult to separate from the product. researchgate.net Green chemistry approaches seek to address these drawbacks.

One significant advancement is the development of solvent-free or "neat" reactions, which eliminate the need for potentially harmful organic solvents. researchgate.net These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry, or by using energy-efficient methods like microwave or ultrasound irradiation. benthamdirect.comnih.gov These techniques can lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.govresearchgate.net

Catalyst-free N-acylation methods have also been developed as an eco-friendly alternative to traditional catalyzed reactions. orientjchem.orgchemistryviews.org For instance, the N-acylation of various amines and their derivatives has been achieved under catalyst-free conditions, often with high efficiency and selectivity. orientjchem.org Photochemical methods, using light as a clean reagent, have also been employed for the N-acylation of azoles with aldehydes in the absence of a metal catalyst. chemistryviews.org

The use of water as a solvent is another key aspect of green pyrazole synthesis. researchgate.net Water is a non-toxic, inexpensive, and readily available solvent, making it an attractive medium for organic reactions. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are particularly well-suited for aqueous media and embody the principles of atom economy and process simplification. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles

FeatureConventional MethodsGreen Methods
Solvent Often hazardous organic solventsWater, PEG, or solvent-free
Catalyst Often required, may be hazardousCatalyst-free, benign catalysts
Energy Input Often high temperatures, long reaction timesMicrowave, ultrasound, room temperature
Byproducts Can generate significant wasteMinimized waste, high atom economy
Work-up Often complex, requires purificationSimpler work-up, easier purification

Derivatization beyond the N1-Acylation: Strategies for Functionalization of Pyrazole, 3,5-dimethyl-1-nicotinoyl-

While N1-acylation is a primary method for modifying the pyrazole core, further functionalization of "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" can lead to a diverse range of derivatives with potentially new and interesting properties. The pyrazole ring itself offers several sites for further chemical modification.

Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C4 position of the pyrazole ring, which is the most electron-rich carbon. mdpi.com The conditions for these reactions would need to be carefully controlled to avoid reactions with the nicotinoyl group.

The methyl groups at the C3 and C5 positions can also be functionalized, although this is generally more challenging. Radical-mediated reactions or oxidation followed by further transformations could be potential strategies.

Furthermore, the pyridine ring of the nicotinoyl moiety offers additional opportunities for derivatization. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions. Nucleophilic aromatic substitution is also a possibility, particularly if activating groups are present on the pyridine ring.

Finally, the carbonyl group of the nicotinoyl substituent can undergo various reactions. Reduction to an alcohol, followed by further transformations, or addition of organometallic reagents could provide access to a wide array of new derivatives. These derivatization strategies significantly expand the chemical space accessible from "Pyrazole, 3,5-dimethyl-1-nicotinoyl-", allowing for the fine-tuning of its chemical and physical properties.

Advanced Spectroscopic and Structural Characterization of Pyrazole, 3,5 Dimethyl 1 Nicotinoyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of organic molecules, offering precise insights into the molecular structure at the atomic level. nih.gov For Pyrazole (B372694), 3,5-dimethyl-1-nicotinoyl-, a combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous confirmation of its constitution.

The ¹H NMR spectrum of Pyrazole, 3,5-dimethyl-1-nicotinoyl- is expected to display distinct signals corresponding to the protons of the 3,5-dimethylpyrazole (B48361) and the nicotinoyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The four protons on the nicotinoyl (pyridine) ring are anticipated to resonate in the aromatic region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom and carbonyl group. The H-2 and H-6 protons of the pyridine (B92270) ring are expected to be the most downfield. The single proton at the C-4 position of the pyrazole ring should appear as a sharp singlet, with a chemical shift influenced by the substitution on the ring. rsc.orgchemicalbook.com

The two methyl groups at the C-3 and C-5 positions of the pyrazole ring would likely appear as two distinct singlets in the upfield region (typically δ 2.0-2.5 ppm). rsc.orgresearchgate.net Their chemical non-equivalence arises from the restricted rotation around the N-C(O) amide bond, which places one methyl group in a different magnetic environment relative to the other with respect to the plane of the nicotinoyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Pyrazole, 3,5-dimethyl-1-nicotinoyl-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2~8.8 - 9.0ddJ ≈ 2.0, 0.8 Hz
Pyridine H-6~8.6 - 8.8ddJ ≈ 4.8, 1.8 Hz
Pyridine H-4~8.0 - 8.2dtJ ≈ 8.0, 2.0 Hz
Pyridine H-5~7.4 - 7.6dddJ ≈ 8.0, 4.8, 0.8 Hz
Pyrazole H-4~6.0 - 6.2s-
Pyrazole 5-CH₃~2.5 - 2.7s-
Pyrazole 3-CH₃~2.2 - 2.4s-

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in Pyrazole, 3,5-dimethyl-1-nicotinoyl- will produce a distinct signal.

The carbonyl carbon of the nicotinoyl group is expected to be the most deshielded, appearing significantly downfield (typically δ 165-175 ppm). The carbon atoms of the pyridine and pyrazole rings will resonate in the aromatic region (δ 100-160 ppm). researchgate.netresearchgate.net The chemical shifts of the pyrazole ring carbons, C-3, C-4, and C-5, are diagnostic for the substitution pattern. researchgate.netchemicalbook.com The C-3 and C-5 carbons, being attached to methyl groups and the ring nitrogen atoms, are expected to appear further downfield than the C-4 carbon. rsc.orgresearchgate.net The methyl carbons will be found in the most upfield region of the spectrum (typically δ 10-20 ppm). rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrazole, 3,5-dimethyl-1-nicotinoyl-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide C=O~168
Pyrazole C-5~152
Pyridine C-2~151
Pyridine C-6~149
Pyrazole C-3~143
Pyridine C-4~137
Pyridine C-3~130
Pyridine C-5~124
Pyrazole C-4~110
Pyrazole 5-CH₃~15
Pyrazole 3-CH₃~13

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6, and weaker long-range coupling), confirming their relative positions. No correlations would be expected for the singlet signals of the pyrazole H-4 and the two methyl groups. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.eduustc.edu.cn This would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon partners (e.g., pyrazole H-4 to pyrazole C-4, each pyridine proton to its respective carbon, and the methyl protons to the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for establishing the connectivity between the pyrazole and nicotinoyl fragments. ustc.edu.cnscience.gov Key expected correlations would include:

Correlations from the pyrazole methyl protons (at C-3 and C-5) to the amide carbonyl carbon, which would definitively confirm the N-1 acylation of the pyrazole ring.

Correlations from the pyridine protons H-2 and H-4 to the amide carbonyl carbon.

Correlations from the pyrazole H-4 proton to the pyrazole C-3 and C-5 carbons.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of Pyrazole, 3,5-dimethyl-1-nicotinoyl- is expected to show several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent feature would be a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1720 cm⁻¹. The exact position is sensitive to the electronic environment. The spectrum would also feature multiple bands in the 1600–1450 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyrazole and pyridine rings.

C-H stretching vibrations also provide useful information. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. libretexts.org The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm that the pyrazole nitrogen has been successfully acylated. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for Pyrazole, 3,5-dimethyl-1-nicotinoyl-

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyridine & Pyrazole Rings3050 - 3150Medium-Weak
C-H Stretch (Aliphatic)Methyl (-CH₃)2900 - 3000Medium
C=O StretchAmide1690 - 1720Strong
C=N & C=C StretchPyridine & Pyrazole Rings1450 - 1610Medium-Strong
C-N StretchAmide & Pyrazole Ring1250 - 1350Medium

In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) tool used for real-time monitoring of chemical reactions. rsc.orgsemanticscholar.org By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation. rsc.org

For the synthesis of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, which typically involves the reaction of 3,5-dimethylpyrazole with an activated nicotinic acid derivative (like nicotinoyl chloride), in-line FT-IR could provide valuable mechanistic insights. The reaction progress could be monitored by observing:

The disappearance of the N-H stretching vibration of the 3,5-dimethylpyrazole reactant. researchgate.net

The simultaneous appearance and increase in the intensity of the characteristic amide C=O stretching band of the Pyrazole, 3,5-dimethyl-1-nicotinoyl- product. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of Pyrazole, 3,5-dimethyl-1-nicotinoyl- through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides the precise molecular mass of a compound, allowing for the determination of its elemental formula. For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, which has the chemical formula C₁₁H₁₁N₃O, the exact mass of the protonated molecule ([M+H]⁺) can be calculated. This technique is crucial for confirming the identity of the synthesized compound with high accuracy. Acyl pyrazole derivatives are routinely characterized using HR-MS to confirm their elemental composition. mdpi.com

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) offers detailed structural insights by analyzing the fragmentation patterns of a selected precursor ion. The structure of Pyrazole, 3,5-dimethyl-1-nicotinoyl- consists of a 3,5-dimethyl-pyrazole ring linked to a nicotinoyl group via an amide bond. The most probable fragmentation pathway involves the cleavage of this C-N amide bond, which is a common fragmentation route for such compounds. chemrxiv.org

The primary fragmentation events anticipated for Pyrazole, 3,5-dimethyl-1-nicotinoyl- are:

Cleavage of the N1-CO bond: This would result in two primary fragment ions: the nicotinoyl cation (C₆H₄NO⁺) with a mass-to-charge ratio (m/z) of 106, and the 3,5-dimethyl-pyrazole radical (C₅H₇N₂) with an m/z of 95.

Further fragmentation of the nicotinoyl cation: The ion at m/z 106 could lose a molecule of carbon monoxide (CO) to produce a pyridyl cation at m/z 78.

These characteristic fragmentation patterns provide definitive structural confirmation of the compound. General studies on the mass spectrometry of pyrazole derivatives have been instrumental in understanding these fragmentation behaviors. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

While specific crystallographic data for Pyrazole, 3,5-dimethyl-1-nicotinoyl- is not available, analysis of closely related structures, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provides representative geometric parameters for the core 3,5-dimethyl-pyrazole moiety. nih.gov In these structures, the pyrazole ring is typically planar. nih.govnih.gov The bond lengths and angles within this ring are well-established. nih.govscispace.com

The conformation of Pyrazole, 3,5-dimethyl-1-nicotinoyl- would be largely defined by the dihedral angle between the planar pyrazole ring and the nicotinoyl group's pyridine ring. In analogous structures, the dihedral angle between the pyrazole ring and an attached aromatic ring can vary, for instance, being 31.38 (12)° in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. nih.gov This twist is a result of steric hindrance and the optimization of crystal packing forces.

Representative Bond Lengths and Angles for the 3,5-Dimethyl-Pyrazole Moiety (Data derived from the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov)

Bond/AngleValue
Bond Lengths (Å)
N1—N21.373 (2)
N1—C51.341 (3)
N2—C31.342 (3)
C3—C41.385 (3)
C4—C51.384 (3)
C3—C(methyl)1.492 (3)
C5—C(methyl)1.493 (3)
Bond Angles (°)
C5—N1—N2112.51 (17)
C3—N2—N1105.79 (16)
N2—C3—C4110.83 (19)
C5—C4—C3104.92 (19)
N1—C5—C4105.95 (19)

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govas-proceeding.com This analysis maps the close contacts between neighboring molecules, highlighting the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. nih.gov

For pyrazole derivatives, Hirshfeld analysis typically reveals that the crystal packing is governed by a variety of weak interactions. as-proceeding.com The most significant contributions often come from H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. as-proceeding.com In the crystal structure of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, one would expect to observe:

C—H···O Hydrogen Bonds: Interactions between the hydrogen atoms of the methyl or aromatic groups and the carbonyl oxygen atom.

C—H···N Hydrogen Bonds: Interactions involving hydrogen atoms and the nitrogen atoms of the pyrazole or pyridine rings.

π–π Stacking: Potential stacking interactions between the aromatic pyrazole and pyridine rings of adjacent molecules, which are common in similar crystal structures. nih.gov

These collective interactions create a stable, three-dimensional supramolecular architecture. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is dictated by the chromophores present in the structure.

The structure of Pyrazole, 3,5-dimethyl-1-nicotinoyl- contains three main chromophores: the 3,5-dimethyl-pyrazole ring, the pyridine ring, and the carbonyl group. The UV-Vis spectrum is therefore expected to be a composite of the electronic transitions associated with these moieties.

The primary electronic transitions observed are:

π→π transitions:* These high-energy transitions are characteristic of aromatic systems. Both the pyrazole and pyridine rings will exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π→π* transitions. researchgate.netresearchgate.net

n→π transitions:* The carbonyl group (C=O) and the nitrogen atoms with lone pairs of electrons can undergo lower-energy n→π* transitions. The n→π* transition of the amide carbonyl group typically appears as a weaker absorption band at a longer wavelength than the π→π* transitions. researchgate.net

Studies on related pyrazole derivatives confirm that absorption maxima are typically observed in the UV range, corresponding to these electronic transitions. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent environment.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of Pyrazole, 3,5-dimethyl-1-nicotinoyl- are critical steps in its synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. Chromatographic techniques are instrumental for these purposes, offering high-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase. While specific methods for Pyrazole, 3,5-dimethyl-1-nicotinoyl- are not extensively documented in publicly available literature, the chromatographic behavior of analogous N-acylpyrazoles and other pyrazole derivatives allows for the extrapolation of suitable methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of pyrazole derivatives due to its high efficiency and sensitivity. researchgate.net A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound with the structural characteristics of Pyrazole, 3,5-dimethyl-1-nicotinoyl-. sielc.comijcpa.in In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity; more nonpolar compounds are retained longer.

For the analysis of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, a C18 column would be an appropriate choice for the stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The separation can be optimized by adjusting the solvent ratio, either isocratically or through a gradient elution. nih.gov Detection is commonly achieved using a UV detector, as the pyrazole and nicotinoyl rings are expected to exhibit significant UV absorbance. ijcpa.in

Table 1: Representative RP-HPLC Conditions for Purity Analysis of N-Acyl Pyrazole Derivatives

ParameterCondition
Stationary Phase C18 silica (B1680970) gel (e.g., 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Detector UV-Vis Diode Array Detector (DAD) at ~254 nm
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)

This table represents typical starting conditions for method development for compounds structurally similar to Pyrazole, 3,5-dimethyl-1-nicotinoyl-, based on general practices for pyrazole derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, its suitability would depend on its volatility and stability at the temperatures required for vaporization in the GC inlet. Given the presence of the pyrazole and pyridine rings, the compound is likely to have sufficient volatility for GC analysis, potentially after derivatization to increase volatility and thermal stability.

A GC method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly valuable for not only quantifying the compound but also for identifying any impurities based on their mass spectra.

Table 2: Postulated GC Conditions for the Analysis of Pyrazole, 3,5-dimethyl-1-nicotinoyl-

ParameterCondition
Stationary Phase 5% Phenyl Polysiloxane (or similar mid-polarity phase)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

This table outlines hypothetical GC conditions based on methods for other heterocyclic compounds and serves as a potential starting point for method development.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and for preliminary purity checks. rsc.org It can also be employed to determine optimal conditions for column chromatography purification. For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, silica gel 60 F254 plates are commonly used as the stationary phase. rsc.org

The mobile phase, or eluent, typically consists of a mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). The polarity of the eluent is adjusted to achieve a retention factor (Rf) value that allows for good separation from impurities. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), due to the UV-active nature of the aromatic rings, or by using staining reagents like iodine vapor. rsc.org

Table 3: Example TLC Systems for Monitoring Reactions of Pyrazole Derivatives

Stationary PhaseMobile Phase System (v/v)Visualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3)UV light (254 nm)
Silica Gel 60 F254Dichloromethane:Methanol (e.g., 9.5:0.5)Iodine Vapor

The mobile phase ratios are illustrative and would require optimization for the specific separation of Pyrazole, 3,5-dimethyl-1-nicotinoyl- from its related impurities.

Computational Chemistry and Theoretical Investigations of Pyrazole, 3,5 Dimethyl 1 Nicotinoyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory has become a principal method for the computational study of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. DFT calculations are instrumental in modeling various molecular properties, from optimized geometry to electronic and spectroscopic features. A common approach for such studies involves the use of the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar heterocyclic systems. nih.govkashanu.ac.irnih.govkashanu.ac.irresearchgate.net

The optimized geometry reveals a structure where the pyrazole and pyridine (B92270) rings are not coplanar. The nicotinoyl group introduces a degree of rotational freedom, leading to different possible conformers. The most stable conformer is the one that minimizes steric hindrance and maximizes electronic stabilization.

Below are tables representing typical bond lengths and bond angles for the optimized geometry of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, based on DFT calculations for related pyrazole derivatives.

Interactive Data Table: Selected Bond Lengths

Atom 1 Atom 2 Bond Length (Å)
N1 N2 1.39
N1 C5 1.35
N2 C3 1.34
C3 C4 1.42
C4 C5 1.38
N1 C(Nicotinoyl) 1.41

Interactive Data Table: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C5 N1 N2 112.0
N1 N2 C3 105.0
N2 C3 C4 111.0
C3 C4 C5 106.0
C4 C5 N1 106.0
N2 N1 C(Nicotinoyl) 125.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. youtube.comaimspress.com

For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is often distributed over the nicotinoyl group, particularly the pyridine ring and the carbonyl group, which are more electron-deficient. This distribution suggests that the pyrazole ring would be the likely site for electrophilic attack, while the nicotinoyl moiety would be susceptible to nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.50
LUMO -1.80

A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower kinetic stability. aimspress.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. deeporigin.combhu.ac.in The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In Pyrazole, 3,5-dimethyl-1-nicotinoyl-, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential, making them potential sites for nucleophilic interaction.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the Lewis structure. researchgate.net NBO analysis can reveal information about charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra. The calculated frequencies are often scaled to account for systematic errors in the computational method.

For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the nicotinoyl group, C-N and C=N stretching vibrations within the pyrazole ring, and C-H stretching from the methyl groups and the pyridine ring. A good agreement between the calculated and experimental spectra would validate the accuracy of the computed molecular geometry. nih.gov

Interactive Data Table: Calculated Vibrational Frequencies

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3100-3000
C-H stretch (methyl) 3000-2900
C=O stretch 1700-1680
C=N stretch (pyrazole) 1600-1550

Theoretical Studies on Tautomerism in Pyrazole and N-Acylpyrazole Systems

Tautomerism is a significant phenomenon in pyrazole chemistry. For N-unsubstituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms is well-documented. mdpi.com In the case of N-acylpyrazoles like Pyrazole, 3,5-dimethyl-1-nicotinoyl-, the focus of tautomerism shifts. While the annular tautomerism is blocked by the nicotinoyl substituent, other forms of tautomerism, such as those involving the acyl group, could be considered, although they are generally less favorable.

Theoretical studies on related 4-acylpyrazolones have shown that these compounds can exist in several tautomeric forms, with their relative stabilities being influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.govkashanu.ac.irnih.govkashanu.ac.irresearchgate.net DFT calculations are a powerful tool for determining the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov For N-acylpyrazoles, the amide-like structure is generally the most stable. Computational studies can quantify the energy differences between this and any potential tautomeric forms, providing insight into the likelihood of their existence under different conditions.

Determination of Most Stable Tautomeric Forms and Isomer Stabilities

For pyrazole derivatives, tautomerism is a key structural aspect that can significantly influence their chemical and biological properties. nih.gov In the case of unsubstituted or N-unsubstituted 3,5-disubstituted pyrazoles, annular tautomerism, involving the migration of a proton between the two nitrogen atoms, is a well-documented phenomenon. nih.govresearchgate.net However, the presence of the nicotinoyl group at the N1 position of Pyrazole, 3,5-dimethyl-1-nicotinoyl- precludes this type of tautomerism.

Instead, computational studies focus on identifying the most stable conformational isomers (rotamers), which arise from the rotation around the single bond connecting the pyrazole ring and the nicotinoyl carbonyl group. Density Functional Theory (DFT) calculations are commonly employed to determine the geometries and relative energies of these conformers. These calculations can predict which spatial arrangement of the nicotinoyl group relative to the pyrazole ring is energetically most favorable.

Factors influencing conformational stability include steric hindrance between the methyl groups on the pyrazole ring and the pyridine ring of the nicotinoyl moiety, as well as electronic interactions like conjugation between the two ring systems. Theoretical calculations can quantify these effects to establish the preferred three-dimensional structure of the molecule in the gas phase. nih.gov

Table 1: Hypothetical Relative Energies of Conformational Isomers

ConformerDihedral Angle (C5-N1-C=O)Relative Energy (kcal/mol)Computational Method
A (Planar)+3.5B3LYP/6-311++G(d,p)
B (Twisted)45°0.0B3LYP/6-311++G(d,p)
C (Perpendicular)90°+1.8B3LYP/6-311++G(d,p)

This table illustrates how computational methods can be used to predict the most stable conformer based on relative energy calculations. A lower relative energy indicates greater stability.

Influence of Substituents and Solvent Effects on Tautomeric Equilibria

While annular tautomerism is blocked, the conformational equilibrium of Pyrazole, 3,5-dimethyl-1-nicotinoyl- is sensitive to its environment. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the stability of various conformers. nih.gov

Furthermore, introducing substituents on either the pyrazole or the nicotinoyl ring would alter the electronic and steric landscape of the molecule. Theoretical studies can predict the impact of these substituents. For example, electron-donating groups might enhance the conjugation between the rings, favoring a more planar conformation, while bulky substituents could force a more twisted geometry to alleviate steric strain. nih.gov Computational analysis allows for a systematic in silico screening of various substituents to understand their electronic and steric effects on the molecule's preferred conformation. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For Pyrazole, 3,5-dimethyl-1-nicotinoyl-, theoretical studies can map out the potential energy surfaces for various reactions, such as electrophilic aromatic substitution on the pyridine ring or nucleophilic attack at the carbonyl carbon.

By calculating the energies of reactants, transition states, and products, computational methods like DFT can determine the activation energies and reaction enthalpies. rsc.org This information helps to predict the most likely reaction pathways and understand the factors that control reaction rates and selectivity. For example, the calculated charge distribution can indicate that the C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. nih.gov Similarly, the LUMO (Lowest Unoccupied Molecular Orbital) distribution can highlight the electrophilicity of the carbonyl carbon, predicting its reactivity towards nucleophiles.

Structure-Reactivity Relationship Correlations from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential for establishing correlations between a molecule's structure and its chemical reactivity or biological activity. researchgate.net Computational chemistry provides the necessary molecular descriptors for these models.

For a series of derivatives of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, quantum chemical calculations can determine a range of descriptors, including:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO energies, dipole moment, and atomic charges. researchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Global reactivity descriptors like chemical hardness, softness, and electrophilicity index. researchgate.net

These descriptors can be statistically correlated with experimentally observed reactivity data to build predictive QSAR models. researchgate.net For instance, a lower LUMO energy often correlates with higher reactivity towards nucleophiles. Such models are invaluable for predicting the reactivity of new, unsynthesized derivatives. nih.gov

Table 2: Sample Computational Descriptors for QSAR Analysis

Derivative (Substituent at Pyridine C4)HOMO (eV)LUMO (eV)Dipole Moment (Debye)Predicted Reactivity Index
-H-6.8-1.53.21.00
-NO2-7.5-2.85.81.85
-NH2-6.1-1.14.10.65
-Cl-7.0-1.82.51.20

This table shows examples of computationally derived molecular descriptors that can be used to build models correlating structure with reactivity.

Computational Predictions for Derivatization Strategies

Building on structure-reactivity correlations, computational methods can guide the strategic design of new derivatives with desired properties. This is particularly relevant in drug discovery, where the goal is to optimize a lead compound's interaction with a biological target. mdpi.com

Molecular docking simulations can predict how different derivatives of Pyrazole, 3,5-dimethyl-1-nicotinoyl- might bind to the active site of a target protein. researchgate.net These simulations calculate a binding score, which estimates the binding affinity, and reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

By analyzing these interactions, medicinal chemists can propose modifications to the parent structure to enhance binding. For example, if a simulation shows a void in the binding pocket near the pyridine ring, adding a suitable substituent at that position could lead to a new, more potent derivative. Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose. nih.gov These predictive capabilities accelerate the design-synthesis-testing cycle, making the derivatization process more efficient and targeted. mdpi.com

Reactivity Profiles and Mechanistic Studies of Pyrazole, 3,5 Dimethyl 1 Nicotinoyl

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heterocyclic system with a pronounced aromatic character, which makes it susceptible to electrophilic substitution reactions. researchgate.net In the pyrazole scaffold, three positions display nucleophilic character: the two nitrogen atoms (N1 and N2) and the carbon at the 4-position (C4). nih.gov However, in 3,5-dimethyl-1-nicotinoyl-pyrazole, the N1 position is substituted by the nicotinoyl group, which generally directs electrophilic attack to the C4 position of the pyrazole ring. researchgate.net The C4 position is the most electron-rich carbon and is sterically accessible, making it the preferred site for substitution. The electron-donating nature of the two methyl groups at C3 and C5 further enhances the nucleophilicity of the C4 position, promoting regioselective substitution. nih.gov

Studies on structurally similar compounds, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, have shown that electrophilic attack occurs regioselectively at the C4 atom. researchgate.net Common electrophilic substitution reactions that pyrazole rings undergo include nitration, halogenation, and sulfonation.

Table 1: Expected Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagent Expected Product
Nitration HNO₃/H₂SO₄ 4-Nitro-3,5-dimethyl-1-nicotinoyl-pyrazole
Halogenation Br₂ in AcOH 4-Bromo-3,5-dimethyl-1-nicotinoyl-pyrazole
Sulfonation Fuming H₂SO₄ 3,5-Dimethyl-1-nicotinoyl-pyrazole-4-sulfonic acid

Nucleophilic Attack at the Pyrazole Ring Positions (e.g., C3, C5)

The pyrazole ring also possesses two electrophilic carbon positions at C3 and C5. researchgate.net These positions are adjacent to the electronegative nitrogen atoms, which reduces their electron density and makes them susceptible to nucleophilic attack. researchgate.net The presence of the electron-withdrawing nicotinoyl group at the N1 position further deactivates the ring, potentially increasing the electrophilicity of the C3 and C5 positions. However, nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult and requires harsh conditions or the presence of a good leaving group at the target position.

The susceptibility of these positions to nucleophilic attack is a key factor in the synthesis of more complex heterocyclic systems. nih.gov While direct nucleophilic attack on the C-H bond is rare, these positions are activated towards attack if a leaving group is present.

Table 2: Potential Nucleophilic Reactions at Activated C3/C5 Positions

Reaction Type Nucleophile Substrate Requirement
Nucleophilic Aromatic Substitution Amines, Alkoxides Presence of a leaving group (e.g., Halogen) at C3 or C5
Addition-Elimination Strong Nucleophiles Activation by strongly electron-withdrawing groups

Acyl Exchange and Transacylation Reactions at the N1-Position

The bond between the N1 atom of the pyrazole ring and the carbonyl carbon of the nicotinoyl group is an amide-like bond. This N-acyl linkage is central to the molecule's reactivity. The synthesis of the title compound is typically achieved through the reaction of 3,5-dimethylpyrazole (B48361) with nicotinoyl chloride, demonstrating the formation of this bond. ontosight.ai

This linkage can be susceptible to cleavage under hydrolytic conditions (acidic or basic) to regenerate 3,5-dimethylpyrazole and nicotinic acid. Furthermore, the N1-nicotinoyl group can potentially participate in transacylation reactions. In the presence of a stronger nucleophile than 3,5-dimethylpyrazole, the nicotinoyl group could be transferred from the pyrazole nitrogen to the incoming nucleophile. The stability of the pyrazole anion as a leaving group facilitates such reactions.

**5.4. Reactivity of the Nicotinoyl Moiety

The nicotinoyl moiety is derived from pyridine-3-carboxylic acid. The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic governs its reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. Reactions require forcing conditions, and substitution occurs primarily at the C3-position (which corresponds to the C5 position on the nicotinoyl fragment of the molecule).

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6), especially if a good leaving group is present.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide using reagents such as hydrogen peroxide or peroxy acids.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation under various conditions.

Reactions Involving the 3,5-Methyl Substituents (e.g., Alkylation, Halogenation)

The methyl groups at the C3 and C5 positions of the pyrazole ring are generally not highly reactive. Their C-H bonds are typical for alkyl groups attached to an aromatic ring. However, they can undergo reaction under specific conditions:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it may be possible to halogenate the methyl groups to form halomethyl derivatives.

Deprotonation and Alkylation: With the use of a very strong base, such as an organolithium reagent, it is conceivable that one of the methyl groups could be deprotonated to form a carbanion. This anion could then act as a nucleophile, reacting with electrophiles like alkyl halides.

Investigation of Self-Association and Intermolecular Interactions

While 3,5-dimethyl-1-nicotinoyl-pyrazole lacks the N-H group present in its 3,5-dimethylpyrazole precursor, which participates in strong hydrogen-bonding to form dimers and trimers, it possesses other features that facilitate intermolecular interactions. mdpi.comwikipedia.org The crystal structure of related molecules often reveals complex supramolecular assemblies. researchgate.netresearchgate.net

The primary forces governing self-association and packing in the solid state would include:

π–π Stacking: Both the electron-rich pyrazole ring and the electron-deficient pyridine ring are capable of π–π stacking interactions. These interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing. researchgate.net

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the polar carbonyl group (C=O) and the electronegative nitrogen atom in the pyridine ring. These dipoles can align to create attractive intermolecular forces.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methyl C-H bonds acting as donors and the carbonyl oxygen or pyridine nitrogen acting as acceptors.

Table 3: Potential Intermolecular Interactions

Interaction Type Participating Moieties Description
π–π Stacking Pyrazole Ring, Pyridine Ring Attractive, noncovalent interactions between aromatic rings.
Dipole-Dipole Carbonyl Group (C=O), Pyridine N Electrostatic attraction between the positive and negative ends of polar molecules.
Weak Hydrogen Bonds C-H (Aromatic/Methyl), C=O, Pyridine N C-H bonds can act as weak H-bond donors to electronegative atoms like oxygen or nitrogen.

Tautomeric Influence on Reaction Pathways and Selectivity

Detailed studies specifically investigating the influence of tautomerism on the reaction pathways and selectivity of 3,5-dimethyl-1-nicotinoyl-pyrazole are not prominently available in the public domain. Tautomerism in pyrazole derivatives is a well-documented phenomenon, generally involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring. researchgate.net

For N-unsubstituted 3,5-disubstituted pyrazoles, two tautomeric forms can exist. However, in the case of 3,5-dimethyl-1-nicotinoyl-pyrazole, the substitution at the N1 position with a nicotinoyl group precludes the typical annular tautomerism. Any potential tautomeric influence would likely involve the nicotinoyl moiety, a less common and more complex scenario that requires specific investigation.

Research on related N-acyl-3,5-dimethylpyrazoles has shown that chelation between a metal ion (like Cu(II)) and the N-acylpyrazole can significantly increase the acidity of the α-proton of the carbonyl group, which in turn influences its reactivity and site-selectivity in reactions like fluorination. nih.govnih.govresearchgate.net This suggests that the reactivity of the acyl group is a key aspect of its chemistry, though this is not directly a tautomeric effect of the pyrazole ring itself.

Reactivity of Derivatives, e.g., 1-cyanoacetyl-3,5-dimethylpyrazole

The derivative 1-cyanoacetyl-3,5-dimethylpyrazole is a versatile and reactive compound used in organic synthesis. osi.lvdntb.gov.ua It serves as an effective cyanoacetylating agent and a building block for the synthesis of various heterocyclic compounds. osi.lv Its reactivity is primarily centered around the active methylene (B1212753) group of the cyanoacetyl moiety.

1-Cyanoacetyl-3,5-dimethylpyrazole is extensively used in cyclocondensation and heterocyclic annulation reactions to construct a variety of heterocyclic systems. It is often employed as a more reactive and convenient alternative to traditional reagents like cyanoacetic acid esters. researchgate.net

One notable application is in the Guareschi-Thorpe reaction for the synthesis of substituted pyridines. For instance, it reacts with (E)-2-cyano-3-(het)arylprop-2-enethioamides in a Hantzsch-type pyridine synthesis to afford N-methylmorpholinium 3,5-dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. This reaction can also be performed in a one-pot, multicomponent fashion. researchgate.net

Furthermore, 1-cyanoacetyl-3,5-dimethylpyrazole participates in Michael-type addition reactions followed by cyclocondensation. Its reaction with 2-cyanoacrylamides in the presence of triethylamine (B128534) leads to the formation of triethylammonium (B8662869) salts of 4-monosubstituted-2,6-dioxopiperidine-3,5-dicarbonitriles (Guareschi imides) or their oxidation products, 4-aryl-3,5-dicyano-6-oxo-1,6-dihydropyridin-2-olates. semanticscholar.orgbohrium.com The course of the reaction and the stability of the products can be influenced by the nature of the substituents on the aryl group of the acrylamide. bohrium.com

The reactivity of 1-cyanoacetyl-3,5-dimethylpyrazole also extends to reactions with various nucleophiles. It reacts with amines to form cyanoacetamides and with arylamidoximes to synthesize 5-cyanomethyl-1,2,4-oxadiazoles, which are valuable intermediates for further heterocyclic transformations. researchgate.net

The following table summarizes some of the key heterocyclic systems synthesized from 1-cyanoacetyl-3,5-dimethylpyrazole:

Reactant(s)Resulting Heterocyclic SystemReaction Type
(E)-2-cyano-3-(het)arylprop-2-enethioamidesTetrahydropyridine-2-thiolatesHantzsch-type cyclocondensation
2-Cyanoacrylamides2,6-Dioxopiperidines (Guareschi imides) or 1,6-Dihydropyridin-2-olatesMichael addition followed by cyclocondensation
Arylamidoximes1,2,4-OxadiazolesCyclocondensation
AminesCyanoacetamides (precursors for heterocycles)Cyanoacetylation

Structure Reactivity Relationship Studies and Rational Design Principles for Pyrazole, 3,5 Dimethyl 1 Nicotinoyl Derivatives

Systematic Structural Modifications and Their Chemical Implications

The chemical behavior of Pyrazole (B372694), 3,5-dimethyl-1-nicotinoyl- can be systematically altered by modifying its core components: the 3,5-dimethyl-substituted pyrazole ring and the N1-nicotinoyl group. These modifications have profound effects on the electronic distribution, steric environment, and conformational flexibility of the molecule, thereby influencing its reactivity in various chemical transformations.

Impact of 3,5-Dimethyl Groups on Pyrazole Ring Electronics and Reactivity

The presence of methyl groups at the 3 and 5 positions of the pyrazole ring is a key determinant of the electronic and steric character of the molecule. Methyl groups are known to be electron-donating through an inductive effect, which increases the electron density of the pyrazole ring. nih.gov This enhanced electron density can, in turn, influence the reactivity of the heterocyclic system. For instance, an increase in electron density on the pyrazole ring can affect the electrophilicity of the adjacent carbonyl carbon of the nicotinoyl group.

Table 1: Influence of 3,5-Dimethyl Groups on Pyrazole Ring Properties
PropertyEffect of 3,5-Dimethyl GroupsChemical Implication
Electronic NatureElectron-donating (inductive effect)Increased electron density on the pyrazole ring, potentially modulating the reactivity of the N1-nicotinoyl group.
Steric EnvironmentIncreased steric bulk around the pyrazole ringDirection of incoming reagents, influencing regioselectivity and potentially restricting conformational freedom.

Variational Studies of the N1-Acyl Moiety on Reactivity and Conformation

The N1-acyl moiety, in this case, the nicotinoyl group, plays a crucial role in determining the reactivity and conformational preferences of the molecule. The amide bond linking the pyrazole and the nicotinoyl group exhibits partial double bond character, which can lead to restricted rotation and the existence of different conformational isomers. The nature of the acyl group can significantly influence the rotational barrier and the preferred conformation. For instance, studies on N-acylpyrazoles have shown that the steric and electronic properties of the acyl group dictate the orientation of the acyl plane relative to the pyrazole ring. researchgate.net

Replacing the nicotinoyl group with other acyl moieties, such as benzoyl or acetyl, would alter the electronic communication between the aromatic systems and the steric interactions within the molecule. An electron-withdrawing acyl group would decrease the electron density on the pyrazole ring, making it less susceptible to electrophilic attack, while an electron-donating group would have the opposite effect. Conformational analysis of such derivatives, often aided by computational methods, is essential to understand how these changes translate to altered chemical reactivity. researchgate.net

Strategies for Substituent Introduction on the Nicotinoyl Group

The nicotinoyl group, being a pyridine (B92270) derivative, offers several positions for the introduction of substituents to fine-tune the properties of the parent molecule. The pyridine ring is generally susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or through the formation of N-oxides. masterorganicchemistry.comyoutube.com Conversely, electrophilic substitution is more challenging due to the electron-deficient nature of the pyridine ring but can be achieved under harsh conditions or with the use of activating groups. youtube.com

Common strategies for the functionalization of the nicotinoyl moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br) can serve as a handle for further cross-coupling reactions to introduce a variety of functional groups.

Nitration: Although requiring strong acidic conditions, nitration can introduce a nitro group, which is a versatile precursor for other functionalities like amino groups.

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings on halogenated nicotinoyl derivatives are powerful tools for introducing aryl, vinyl, and alkynyl substituents. baranlab.org

These modifications on the nicotinoyl ring can drastically alter the electronic properties and steric profile of the entire molecule, thereby influencing its chemical reactivity and potential for intermolecular interactions.

Design of Derivatives with Tuned Chemical Reactivity and Selectivity

The rational design of derivatives of Pyrazole, 3,5-dimethyl-1-nicotinoyl- with specific chemical properties is a key objective in synthetic chemistry. By leveraging the structure-reactivity relationships discussed, it is possible to create molecules with enhanced reactivity for certain transformations or with improved selectivity.

Rational Design for Enhanced Specific Chemical Transformations

The design of derivatives for specific chemical transformations involves a deep understanding of the reaction mechanism and the electronic and steric factors that govern it. For example, to enhance the susceptibility of the nicotinoyl ring to nucleophilic attack, one could introduce a strong electron-withdrawing group, such as a nitro or cyano group, at a position that effectively delocalizes the negative charge of the Meisenheimer intermediate. youtube.com

Conversely, if the desired transformation involves an electrophilic attack on the pyrazole ring, modifying the N1-acyl group to be more electron-donating would be a rational approach. This could be achieved by introducing electron-donating substituents on the nicotinoyl ring or by replacing the nicotinoyl group with an acyl group that has a less pronounced electron-withdrawing effect.

Table 2: Design Strategies for Tuned Chemical Reactivity
Desired TransformationRational Design StrategyExample Modification
Enhanced nucleophilic substitution on the nicotinoyl ringIntroduce strong electron-withdrawing groups on the nicotinoyl moiety.Addition of a nitro group at the 4- or 6-position of the pyridine ring.
Increased susceptibility of the pyrazole ring to electrophilic attackDecrease the electron-withdrawing nature of the N1-acyl group.Introduction of an amino or methoxy (B1213986) group on the nicotinoyl ring.
Control of regioselectivity in reactionsIntroduce sterically demanding groups to block certain reaction sites.Addition of a bulky substituent adjacent to a reactive position on the nicotinoyl ring.

Predictive Modeling for Derivatization Based on Computational Insights

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the rational design of new derivatives. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and quantum mechanical calculations can provide valuable insights into how structural modifications will impact chemical behavior. nih.govmdpi.com

QSAR models can be developed to correlate structural descriptors of Pyrazole, 3,5-dimethyl-1-nicotinoyl- derivatives with their observed reactivity in a particular chemical reaction. nih.gov These models can then be used to predict the reactivity of yet-to-be-synthesized compounds, allowing for the in-silico screening of large virtual libraries of derivatives to identify the most promising candidates for synthesis.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure of these molecules in detail. researchgate.net Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to rationalize and predict reactivity. nih.gov For instance, the calculated LUMO energy can indicate the susceptibility of a molecule to nucleophilic attack, while the distribution of the electrostatic potential can highlight regions of the molecule that are electron-rich or electron-deficient. These computational insights are invaluable for making informed decisions in the design and derivatization of Pyrazole, 3,5-dimethyl-1-nicotinoyl-.

Conclusion and Future Research Directions

Synthesis and Reaction Scope of Pyrazole (B372694), 3,5-dimethyl-1-nicotinoyl-

The synthesis of "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" and related 1-aroyl-3,5-dimethylpyrazoles is typically achieved through well-established condensation reactions. ontosight.airesearchgate.net The primary route involves the reaction of 3,5-dimethylpyrazole (B48361) with nicotinoyl chloride, usually in the presence of a base to neutralize the hydrogen chloride byproduct. ontosight.ai An alternative approach involves the reaction of nicotinohydrazide with acetylacetone (B45752) (2,4-pentanedione), which serves as the 1,3-dielectrophile to construct the pyrazole ring. researchgate.nethilarispublisher.com

While these methods are effective for the parent compound, the full reaction scope remains largely unexplored. Future research should focus on expanding the library of derivatives through several key pathways:

Electrophilic Aromatic Substitution: The pyrazole ring is a π-excessive system, making it susceptible to electrophilic attack, typically at the C4 position. chim.itresearchgate.net Systematic studies on reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a diverse range of functionally substituted analogues.

Modification of the Nicotinoyl Ring: The pyridine (B92270) ring of the nicotinoyl group can also be functionalized, offering another handle for molecular modification.

Cross-Coupling Reactions: Introducing halogen atoms at the C4 position of the pyrazole or on the pyridine ring would pave the way for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, and alkynyl groups.

A deeper understanding of the substrate scope and functional group tolerance for these reactions is essential for unlocking the full synthetic potential of this scaffold. organic-chemistry.org

Synthesis Method Reactants Key Features Reference
Acylation of Pyrazole3,5-dimethylpyrazole, Nicotinoyl chlorideDirect, efficient method. ontosight.ai
CyclocondensationNicotinohydrazide, AcetylacetoneBuilds the pyrazole ring from acyclic precursors. researchgate.nethilarispublisher.com
Vilsmeier-Haack Reaction5α-cholestan-6-one tosylhydrazones, Vilsmeier reagentLeads to formylation at the C5' position of a pyrazole ring. hilarispublisher.com
CycloadditionTerminal alkynes, N-isocyanoiminotriphenylphosphoraneSilver-mediated [3+2] cycloaddition offering mild conditions. organic-chemistry.org

Advancements in Spectroscopic Characterization and Computational Approaches

The structural elucidation of "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" relies on a combination of spectroscopic techniques and computational modeling. Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide foundational data on the molecular framework and functional groups. nih.gov

Future advancements in characterization will be driven by the integration of more sophisticated experimental and theoretical methods:

Two-Dimensional NMR: Techniques such as COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of new, more complex derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the solid-state conformation, including the relative orientation of the pyrazole and nicotinoyl rings. researchgate.netresearchgate.net

Density Functional Theory (DFT): Computational studies using DFT methods, such as B3LYP with extended basis sets (e.g., 6-311+G**), are powerful for predicting molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.govresearchgate.net Such calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP), which are key to understanding reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different environments, revealing the accessible rotational states and the stability of various conformers. nih.gov This is particularly relevant for understanding its interaction with biological targets or its behavior as a ligand. nih.gov

Technique Information Gained Future Application Reference
FTIR/FT-RamanVibrational modes of functional groups.Comparison with DFT-calculated frequencies for detailed vibrational assignment. nih.gov
¹H & ¹³C NMRChemical environment of protons and carbons.Full assignment for new derivatives using 2D NMR techniques. nih.gov
X-ray DiffractionSolid-state structure, conformation, intermolecular interactions.Definitive structural proof and analysis of crystal packing. researchgate.netresearchgate.net
DFT CalculationsOptimized geometry, electronic properties, predicted spectra.Elucidating structure-property relationships and guiding synthetic efforts. nih.govresearchgate.net
MD SimulationsConformational dynamics and stability.Predicting binding modes and ligand flexibility in catalytic or biological systems. nih.govnih.gov

Unexplored Reactivity Pathways and Mechanistic Insights

Beyond the functionalization of the aromatic rings, the inherent reactivity of the pyrazole and nicotinoyl moieties presents several unexplored pathways. The presence of multiple nitrogen atoms and a carbonyl group suggests a rich and complex chemical behavior that warrants further investigation.

Future research should target:

Reactions at the Carbonyl Group: The carbonyl carbon of the nicotinoyl group is an electrophilic center, susceptible to attack by nucleophiles. Exploring its reduction to an alcohol or its reaction with organometallic reagents could lead to novel molecular structures.

N-Oxidation: The pyridine nitrogen of the nicotinoyl group could be oxidized to the corresponding N-oxide, which would significantly alter the electronic properties and reactivity of the pyridine ring, making it more amenable to nucleophilic substitution.

Tautomerism's Influence: While the N1 position of the pyrazole is substituted, the general phenomenon of tautomerism in related pyrazole systems can influence reactivity. mdpi.com Computational studies could probe the energetic landscape to see if any low-energy tautomeric forms are accessible under specific reaction conditions, which could open up unexpected reaction channels.

Mechanistic Studies: For any new transformation, detailed mechanistic studies employing kinetic analysis, isotopic labeling, and computational transition state analysis are crucial. For instance, understanding the precise mechanism of electrophilic substitution at C4 would allow for better control over regioselectivity and reaction efficiency.

Potential for Pyrazole, 3,5-dimethyl-1-nicotinoyl- as a Ligand in Novel Catalytic Systems

Pyrazoles and their derivatives are well-documented as excellent ligands in coordination chemistry and catalysis due to the presence of a pyridine-type nitrogen atom. researchgate.netnih.gov "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" possesses multiple potential coordination sites: the N2 atom of the pyrazole ring, the nitrogen atom of the pyridine ring, and the oxygen atom of the carbonyl group. This multidentate character is a key feature that has not yet been exploited.

Future directions in this area include:

Design of Bidentate and Tridentate Ligand Systems: The molecule could potentially act as a bidentate ligand, coordinating to a metal center through the pyrazole N2 and the pyridine nitrogen (forming a stable six-membered chelate ring) or through the pyridine nitrogen and the carbonyl oxygen. Tridentate coordination involving all three sites is also a possibility.

Synthesis of Novel Metal Complexes: Systematic investigation of its coordination chemistry with a variety of transition metals (e.g., Cu, Ni, Pd, Ru, Fe) is needed. researchgate.netnih.gov The synthesis and characterization of these new complexes would be the first step toward exploring their catalytic activity.

Applications in Homogeneous Catalysis: These new metal complexes could be screened for catalytic activity in a range of important organic transformations, such as oxidation reactions, C-C and C-N coupling reactions, and polymerization. The electronic and steric properties of the ligand can be fine-tuned by adding substituents to the pyrazole or pyridine rings, allowing for the optimization of catalyst performance.

Future Perspectives in Molecular Design for Advanced Chemical Applications

The "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" scaffold represents a versatile platform for the design of next-generation molecules with tailored properties for diverse applications. mdpi.com The knowledge gained from exploring its synthesis, reactivity, and coordination chemistry can be leveraged to create advanced materials and bioactive agents.

The future perspectives are multifaceted:

Medicinal Chemistry: Pyrazole derivatives are known to inhibit a wide range of biological targets, including various kinases. mdpi.commdpi.com By applying structure-based drug design and computational modeling, the "Pyrazole, 3,5-dimethyl-1-nicotinoyl-" core can be elaborated to design potent and selective inhibitors for specific therapeutic targets. nih.govrsc.org The nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), adds a dimension of biocompatibility and potential for metabolic interactions. ontosight.ai

Materials Science: The ability of pyrazole derivatives to form stable metal complexes and engage in hydrogen bonding makes them attractive building blocks for metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov These materials could have applications in gas storage, separation, or sensing.

Development of Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the pyrazole core with other pharmacophores or functional units. rsc.org This approach could lead to dual-action drugs or molecules with entirely new physicochemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethyl-1-nicotinoyl-pyrazole, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via N-alkylation or acylation reactions. For example, N-alkylation of 3,5-dimethylpyrazole with nicotinoyl chloride in acetonitrile (a polar aprotic solvent) under reflux conditions is a standard approach. Continuous flow reactors can optimize reaction efficiency and yield . Purity is ensured using chromatographic techniques (e.g., column chromatography) and validated via HPLC with UV detection. FT-IR spectroscopy combined with chemometric methods like independent component analysis (ICA) can monitor reaction progress and intermediate formation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 3,5-dimethyl-1-nicotinoyl-pyrazole?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch of the nicotinoyl group at ~1680 cm⁻¹) and monitors reaction intermediates .
  • NMR : ^1H and ^13C NMR resolve substituent positions (e.g., methyl protons at δ ~2.3 ppm and pyrazole ring protons at δ ~6–8 ppm) .
  • X-ray crystallography : Determines molecular geometry and hydrogen-bonding interactions. SHELX software is widely used for structure refinement .

Q. What biological activities are associated with the pyrazole scaffold in this compound?

  • Methodological Answer : Pyrazole derivatives exhibit diverse pharmacological activities, including enzyme inhibition (e.g., succinate dehydrogenase in SDHI fungicides) and anticancer effects. In vitro assays like MTT and LDH quantify cytotoxicity, while TAC/TOS assays evaluate oxidative stress modulation . Substituents on the pyrazole ring (e.g., nicotinoyl groups) enhance target binding via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for 3,5-dimethyl-1-nicotinoyl-pyrazole?

  • Methodological Answer :

  • Solvent selection : Acetonitrile or DMF improves nucleophilicity in N-alkylation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate acylation.
  • Process optimization : Continuous flow reactors reduce side reactions and enhance heat transfer .
  • Machine learning : Predictive models can identify optimal molar ratios and temperatures .

Q. What computational strategies model the electronic properties and reactivity of 3,5-dimethyl-1-nicotinoyl-pyrazole?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, such as binding to kinase domains . TD-DFT models UV-Vis spectra for comparison with experimental data .

Q. How do substituent variations on the pyrazole ring impact biological activity?

  • Methodological Answer :

Substituent Position Biological Impact Reference
Nicotinoyl1Enhances enzyme inhibition via hydrogen bonding
Methyl3,5Increases lipophilicity and membrane permeability
Fluoro4Improves metabolic stability
  • Structure-activity relationship (SAR) studies use combinatorial libraries and QSAR models .

Q. How can contradictory data on cytotoxic potency be resolved across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Strategies include:

  • Standardized protocols : Use NCI-60 cell lines for comparable cytotoxicity data .
  • Metabolomic profiling : LC-MS identifies active metabolites vs. parent compound effects.
  • Crystallographic validation : Confirm stereochemical purity to rule out enantiomer-related discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.